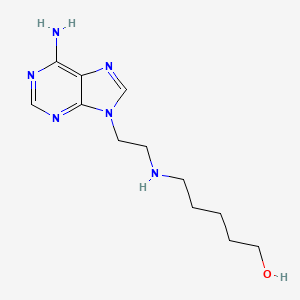

5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol

Overview

Description

Scientific Research Applications

NB-001 has a wide range of scientific research applications:

Chemistry: Used in studies involving adenylyl cyclase 1-mediated cell signaling.

Biology: Investigated for its effects on neural and non-neural pain pathways.

Medicine: Explored as a treatment for recurrent cold sores and other viral infections.

Industry: Utilized in the development of topical antiviral treatments and other pharmaceutical applications

Mechanism of Action

Target of Action

NB001, also known as NB-001 or 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol or HTS 09836, primarily targets the adenylyl cyclase subtype 1 (AC1) . AC1 is a selective subtype of adenylyl cyclases, which is selectively expressed in neurons . The activation of AC1 is activity-dependent, and it plays a crucial role in cortical excitation that contributes to chronic pain and related emotional disorders .

Mode of Action

NB001 acts as a selective inhibitor of AC1 . It inhibits the activity of AC1, leading to a reduction of cellular cAMP accumulation . This inhibition is likely the consequence of indirect effects and is possibly achieved through several mechanisms .

Biochemical Pathways

The inhibition of AC1 by NB001 affects both presynaptic and postsynaptic forms of long-term potentiation (LTP) in the anterior cingulate cortex (ACC), a key cortical area that contributes to pain perception and emotional responses . This leads to a decrease in the phosphorylation levels of both the NMDA receptor GluN2B and AMPA receptor GluA1 . The reduction of cAMP levels via AC1 inhibition is the consequence of indirect effects and is possibly achieved through several mechanisms .

Result of Action

NB001 has been shown to produce analgesic effects in different animal models of chronic pain, including neuropathic pain, inflammatory pain, cancer pain, arthralgia, gout-related pain, visceral pain, and headache . Furthermore, NB001 treatment significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis .

Action Environment

The action of NB001 is influenced by the environment in which it is applied. For instance, in the context of pain treatment, NB001 has been shown to be effective in various animal models of chronic pain . It’s worth noting that environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a drug, thereby influencing its therapeutic efficacy and safety profile.

Biochemical Analysis

Biochemical Properties

NB001 interacts with AC1, a key intracellular protein that causes both presynaptic and postsynaptic forms of long-term potentiation (LTP) . By inhibiting AC1, NB001 can block behavioral sensitization and injury-related anxiety in animal models of chronic pain .

Cellular Effects

NB001 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly weaken joint pain-related behavior in animal models of arthritis . It also has been shown to block the induction of LTP in brain slices prepared from the anterior cingulate cortex (ACC), a brain region critical for pain perception .

Molecular Mechanism

The molecular mechanism of NB001 involves its selective inhibition of AC1 . This inhibition blocks the presynaptic release of glutamate and postsynaptic responses of AMPA receptors and NMDA receptors, which are enhanced in conditions like chronic pain . By inhibiting AC1, NB001 can block the induction of LTP, a process that contributes to chronic pain and related emotional disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, NB001 has been shown to have long-term effects on cellular function. For instance, it has been found to block the induction of LTP in the ACC of animal models of chronic pain

Dosage Effects in Animal Models

The effects of NB001 have been studied in animal models at different dosages. For example, NB001 treatment (3 mg/kg) significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis

Metabolic Pathways

As a selective inhibitor of AC1, it likely interacts with enzymes and cofactors involved in the adenylyl cyclase pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NB-001 involves the reaction of 6-amino-9H-purine with 2-(2-chloroethylamino)ethanol under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of NB-001 involves large-scale synthesis using the same basic reaction principles but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

NB-001 undergoes several types of chemical reactions, including:

Oxidation: NB-001 can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: NB-001 can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

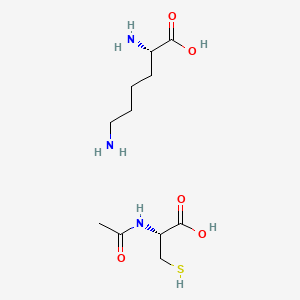

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of NB-001, as well as substituted compounds where the amino groups have been replaced by other functional groups .

Comparison with Similar Compounds

NB-001 is unique in its dual role as an adenylyl cyclase 1 inhibitor and a topical antiviral agent. Similar compounds include:

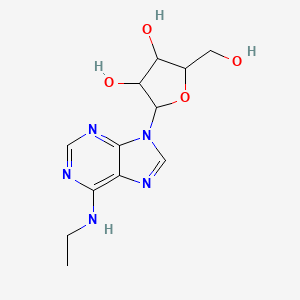

Adenosine 5’-monophosphate: Another adenylyl cyclase inhibitor but with different pharmacological properties.

Nelarabine: A purine nucleoside analog used in cancer treatment.

Purvalanol B: A cyclin-dependent kinase inhibitor with different molecular targets

NB-001 stands out due to its specific inhibition of adenylyl cyclase 1 and its application in both pain management and antiviral treatments .

Properties

IUPAC Name |

5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPTTZZCRDVGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384648 | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NB-001 is developed by NanoBio with an additional pharmaceutical treatments utilizing the NanoStat antimicrobial technology for fungal, viral and bacterial infections of the skin and mucous membranes. In addition to *Herpes labialis*, clinical trials has begun with NanoTxt, which is a topical treatment for nail fungus (onychomycosis). NanoBio's product has the potential to be the first topical treatment for nail fungus with efficacy similar to systemic medications. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

686301-48-4 | |

| Record name | NB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 686301-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89QT81NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NB001?

A1: NB001 is a selective inhibitor of calcium-stimulated adenylyl cyclase subtype 1 (AC1). [, , , , , , , , ]

Q2: How does inhibiting AC1 lead to a reduction in pain?

A2: AC1 is a key enzyme in the cAMP signaling pathway, which is involved in neuronal plasticity. [, , ] Inhibiting AC1 in the anterior cingulate cortex (ACC), a brain region implicated in pain processing, blocks long-term potentiation (LTP). [, , , , ] LTP is a form of synaptic plasticity thought to contribute to chronic pain. [, , , ]

Q3: Does NB001 affect pain signaling pathways other than AC1?

A3: Research suggests that NB001 may also modulate NMDA receptor function and phosphorylation, contributing to its analgesic effects. [, ]

Q4: Does NB001 affect synaptic plasticity in brain regions not related to pain?

A4: NB001 does not seem to alter synaptic plasticity in the hippocampus, a brain region associated with learning and memory, suggesting its action is specific to pain pathways. []

Q5: What is the molecular formula and weight of NB001?

A5: The molecular formula of NB001 is C12H21N7O, and its molecular weight is 279.35 g/mol. (Information derived from the provided chemical name: 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol)

Q6: Is there any spectroscopic data available for NB001?

A6: The provided abstracts do not contain specific spectroscopic data for NB001.

Q7: What types of pain models have been used to study NB001's efficacy?

A7: NB001 has been shown to be effective in rodent models of neuropathic pain (caused by nerve injury), inflammatory pain, bone cancer pain, and visceral pain associated with irritable bowel syndrome. [, , , , , , ]

Q8: How is NB001 administered in these animal models?

A8: Studies have investigated both intraperitoneal and oral administration of NB001, demonstrating analgesic effects in both cases. [, , ]

Q9: Are there any known structure-activity relationships for NB001 or related compounds?

A9: While specific SAR data for NB001 is limited in the provided abstracts, research indicates that the adenine moiety in its structure is not essential for AC isoform selectivity. [, ] This suggests that modifications targeting the ATP binding site of AC could lead to the development of more potent and selective AC inhibitors.

Q10: Does food intake affect the absorption of hNB001?

A10: Food intake had minimal impact on the absorption of hNB001 tablets. []

Q11: What is the safety profile of NB001 in preclinical studies?

A11: Preclinical studies in rodents indicated that NB001 did not interfere with normal pain sensation (nociception), motor function, anxiety levels, or fear responses. [] These findings suggest a favorable safety profile for the compound.

Q12: Were there any observed side effects in the human safety study of hNB001?

A12: The first-in-human study reported that hNB001 showed placebo-like safety and good tolerability in healthy volunteers. []

Q13: Are there any specific drug delivery strategies being explored for NB001?

A13: While the provided abstracts don't elaborate on specific drug delivery approaches for NB001, one study mentions the development of a topical nanoemulsion formulation (NB-001) for treating recurrent cold sores. [, ] This suggests that alternative delivery methods are being investigated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)